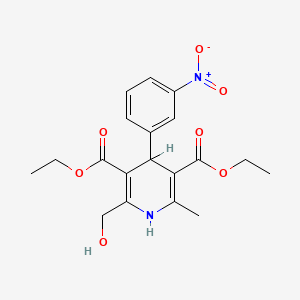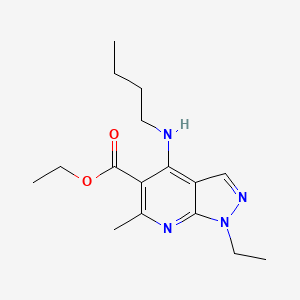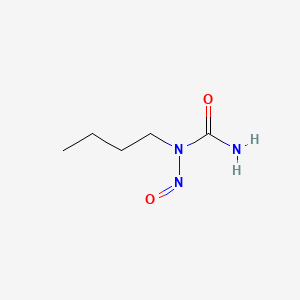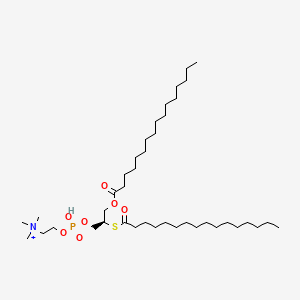
Palmitoyl Thio-PC
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Palmitoyl sn-monothiophosphatidylcholine is an sn-monothiophosphatidylcholine in which the acyl substituents at O-1 and S-2 are both palmitoyl (hexadecanoyl); a chromogenic phospholipase A2 substrate that contains a palmitoyl thioester at the sn-2 position of the glycerol backbone.
Wissenschaftliche Forschungsanwendungen
Regulation and Function in Intracellular Signaling
Palmitoyl Thio-PC, through its role in protein S-palmitoylation, is integral in regulating intracellular signaling. This modification of proteins, involving the addition of palmitate, plays a crucial role in membrane interactions, protein trafficking, and enzyme activity. It's reversible, making it a dynamic mechanism for protein activity regulation. Key enzymes like protein acyltransferases and acylthioesterases regulate palmitoylation, significantly influencing the function of various signaling molecules (Smotrys & Linder, 2004).
Purification and Identification of Palmitoylated Proteins
Advanced proteomic protocols have been developed to purify and identify palmitoylated proteins, crucial for understanding the biochemical properties of palmitoylation. These methods involve acyl-biotinyl exchange chemistry and are essential for studying the global palmitoylation profile and its changes induced by mutations or drugs (Wan, Roth, Bailey, & Davis, 2007).
Dynamics of Palmitoylation and Depalmitoylation
Understanding the dynamics of protein palmitoylation, including both the addition and removal of the palmitoyl group, is vital. This lipid modification, crucial for tethering proteins to membranes, is continuously remodeled, impacting the function of numerous proteins (Conibear & Davis, 2010).
Impact on Membrane Proteins and Cellular Functions
Protein palmitoylation is a key factor in the localization, trafficking, and compartmentalization of a wide range of membrane proteins. It's a labile modification facilitating a dynamic acylation cycle that directionally traffics key signaling complexes, receptors, and channels (Tom & Martin, 2013).
Profiling Dynamic Protein Palmitoylation
Techniques like metabolic incorporation of palmitic acid analogs and stable-isotope labeling have been employed to create a global quantitative map of dynamic protein palmitoylation events. These methods distinguish stably palmitoylated proteins from those that turn over rapidly, shedding light on proteins linked to aberrant cell growth and cancer (Martin et al., 2011).
Palmitoyl Acyltransferases and Disease Links
The discovery of palmitoyl acyltransferases (PATs) has accelerated understanding of how palmitate is enzymatically attached to proteins. The identification of substrates for each PAT, their recognition and regulation mechanisms, and their links to diseases like cancer are areas of active research (Planey & Zacharias, 2009).
Eigenschaften
Produktname |
Palmitoyl Thio-PC |
|---|---|
Molekularformel |
C40H81NO7PS+ |
Molekulargewicht |
751.1 g/mol |
IUPAC-Name |
2-[[(2R)-3-hexadecanoyloxy-2-hexadecanoylsulfanylpropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C40H80NO7PS/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-49(44,45)47-35-34-41(3,4)5)50-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/p+1/t38-/m1/s1 |
InChI-Schlüssel |
CJNCGLSWHABGOT-KXQOOQHDSA-O |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC[N+](C)(C)C)SC(=O)CCCCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)SC(=O)CCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






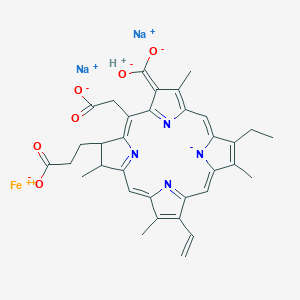
![(2S,6R,14R,15R)-5-(cyclopropylmethyl)-16-(2-hydroxy-5-methylhexan-2-yl)-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol;hydrochloride](/img/structure/B1211161.png)

